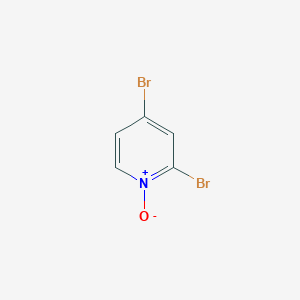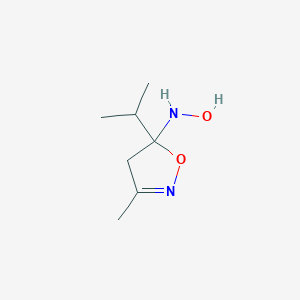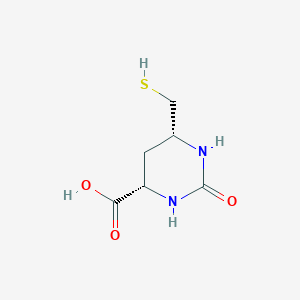
5,5-Dimethyl-1,3-dioxane-2-ethanol
Descripción general
Descripción
5,5-Dimethyl-1,3-dioxane-2-ethanol is an organic compound with the chemical formula C8H16O3 . It is mainly used as a solvent and acts as a catalyst and medium in chemical synthesis and organic reactions . It can also be used in the synthesis of drugs, pesticides, and other organic compounds .
Synthesis Analysis
5,5-Dimethyl-1,3-dioxane-2-ethanol is mainly synthesized by the reaction of propylene oxide and isopropanol . The specific step is to react propylene oxide with isopropanol at a certain temperature and pressure, and the target product can be obtained after proper treatment and purification .Molecular Structure Analysis
The molecular formula of 5,5-Dimethyl-1,3-dioxane-2-ethanol is C8H16O3 . The molecular weight is 160.21 g/mol . The InChI string isInChI=1S/C8H16O3/c1-8(2)5-10-7(3-4-9)11-6-8/h7,9H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
5,5-Dimethyl-1,3-dioxane-2-ethanol has a refractive index n20/D of 1.45 (lit.) and a density of 1.031 g/mL at 25 °C (lit.) . It has a topological polar surface area of 38.7 Ų . It has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Solvent
“5,5-Dimethyl-1,3-dioxane-2-ethanol” can be used as a solvent . Solvents are substances that dissolve a solute (a chemically different liquid, solid or gas), resulting in a solution. They are widely used in chemical synthesis and industries to extract useful chemicals from raw materials.
Catalyst
This compound can act as a catalyst in chemical synthesis and organic reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy), but are not consumed in the reaction itself.
Medium in Chemical Synthesis
It can be used as a medium in chemical synthesis . A medium in chemical synthesis is the substance or mixture where the reactants (the starting materials) are dissolved or suspended and the reactions occur.
Drug Synthesis
“5,5-Dimethyl-1,3-dioxane-2-ethanol” can be used in the synthesis of drugs . Drug synthesis involves the process of creating a new drug molecule from simple starting materials. This compound could be used as a starting material, intermediate, or catalyst in the synthesis of various drugs.
Pesticide Synthesis
It can also be used in the synthesis of pesticides . Pesticides are substances used to control pests, including insects, waterborne parasites, fungi, weeds, and microorganisms such as bacteria and viruses. This compound could play a crucial role in the synthesis of these substances.
Organic Compound Synthesis
This compound can be used in the synthesis of other organic compounds . Organic compounds are broadly classified as compounds that contain carbon atoms. They are the basis of life and are found in all living organisms. The ability to create new organic compounds is fundamental to many industries, including pharmaceuticals, plastics, and energy.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to act as a solvent and a catalyst in chemical synthesis and organic reactions .
Mode of Action
As a solvent and catalyst, it likely facilitates chemical reactions by providing a suitable medium for the reaction to occur and by lowering the activation energy of the reaction .
Biochemical Pathways
It is used in the synthesis of various organic compounds, suggesting that it may influence a wide range of biochemical pathways depending on the specific context .
Result of Action
As a solvent and catalyst, it likely influences the rate and efficiency of chemical reactions, but the specific effects would depend on the context of the reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5,5-Dimethyl-1,3-dioxane-2-ethanol. For instance, temperature and pressure conditions can affect the efficiency of the compound as a catalyst . Additionally, it should be stored and handled safely, away from fire and heat sources .
Propiedades
IUPAC Name |
2-(5,5-dimethyl-1,3-dioxan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-8(2)5-10-7(3-4-9)11-6-8/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGOOWUTSBFURW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400606 | |
| Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,3-dioxane-2-ethanol | |
CAS RN |
116141-68-5 | |
| Record name | 5,5-Dimethyl-1,3-dioxane-2-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




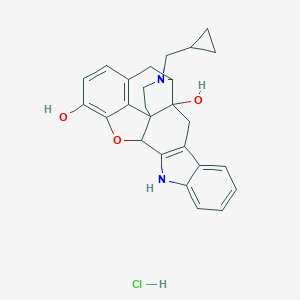
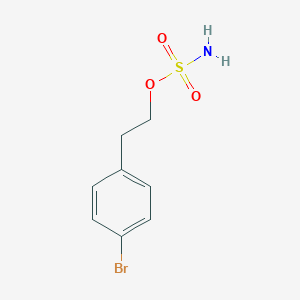


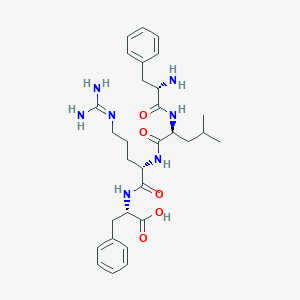

![Benzenesulfonamide,4-[[(7-acetyl-6-hydroxy-4,5-dimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B39653.png)



